molecular formula C19H19NO3 B2670958 N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 867327-79-5

N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2670958
CAS No.: 867327-79-5
M. Wt: 309.365
InChI Key: FWZWNLAEHMXXFA-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that features a benzodioxole moiety and a phenylcyclopentane carboxamide group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Cyclopentane Carboxamide Formation: The cyclopentane ring is introduced through a cyclization reaction involving a suitable precursor, such as a cyclopentanone derivative.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the cyclopentane carboxamide group using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, in cancer cells, it can induce apoptosis by causing cell cycle arrest and activating apoptotic pathways . The benzodioxole moiety may interact with proteins involved in these pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the benzodioxole and phenylcyclopentane carboxamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(20-15-8-9-16-17(12-15)23-13-22-16)19(10-4-5-11-19)14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZWNLAEHMXXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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